2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide is an organic compound with a complex structure that includes a benzodioxole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide typically involves the reaction of 1,3-benzodioxole with 2-ethylphenylamine in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted acetamides or phenyl derivatives
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yloxy)-N-(2-methylphenyl)acetamide
- 2-(1,3-benzodioxol-5-yloxy)-N-(2-propylphenyl)acetamide
- 2-(1,3-benzodioxol-5-yloxy)-N-(2-butylphenyl)acetamide
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H17NO4/c1-2-12-5-3-4-6-14(12)18-17(19)10-20-13-7-8-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |
InChI Key |
HEMBQZAWHAEQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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